Ethyl 2-amino-3,6-dimethoxybenzoate
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Overview
Description
Ethyl 2-amino-3,6-dimethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, two methoxy groups, and an amino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3,6-dimethoxybenzoate typically involves the esterification of 2-amino-3,6-dimethoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-3,6-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 2-amino-3,6-dimethoxybenzyl alcohol.
Substitution: Derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
Ethyl 2-amino-3,6-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3,6-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy groups may enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 2,6-dimethoxybenzoate: Lacks the amino group, resulting in different reactivity and applications.
Methyl 2-amino-3,6-dimethoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl 2-amino-3,6-dimethoxybenzoate is an organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
This compound is synthesized through the acid-catalyzed esterification of 2-amino-3,6-dimethoxybenzoic acid with ethanol. The reaction typically requires a strong acid catalyst such as sulfuric acid. The molecular formula of this compound is C12H15N1O4, with a molecular weight of approximately 225.24 g/mol. Its structure has been confirmed using various spectroscopic methods, including infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy .
Biological Activity
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of pharmaceutical compounds targeting inflammatory diseases. Research indicates that this compound exhibits notable pharmacological properties, including:
- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
- Cytotoxicity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications at specific positions on the benzene ring can enhance or diminish cytotoxic potency .
Structure-Activity Relationship (SAR)
The SAR studies reveal that substituents at the 3 and 4 positions of the benzene ring influence the compound's biological activity significantly. Rigid and hydrophobic functional groups at these positions are preferred for enhanced activity, while hydrophilic groups at the meta or para positions can improve efficacy .
Data Table: Biological Activity Overview
Parameter | Observation |
---|---|
Molecular Formula | C12H15N1O4 |
Molecular Weight | 225.24 g/mol |
Solubility | Low in water; soluble in organic solvents |
Primary Activity | Anti-inflammatory, cytotoxic |
Preferred Substituents | Rigid/hydrophobic at 3 and 4 positions |
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound analogs against human cancer cell lines. Results indicated that certain modifications increased potency by up to four times compared to the parent compound .
- Anti-inflammatory Mechanism : Research demonstrated that this compound inhibits specific inflammatory mediators in vitro. This inhibition correlates with reduced levels of pro-inflammatory cytokines in cellular models .
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
ethyl 2-amino-3,6-dimethoxybenzoate |
InChI |
InChI=1S/C11H15NO4/c1-4-16-11(13)9-7(14-2)5-6-8(15-3)10(9)12/h5-6H,4,12H2,1-3H3 |
InChI Key |
MMHPKEXVZQGJSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1N)OC)OC |
Origin of Product |
United States |
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